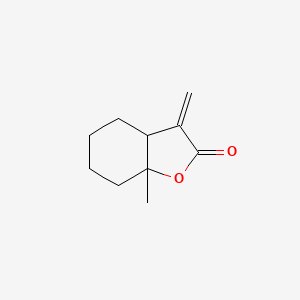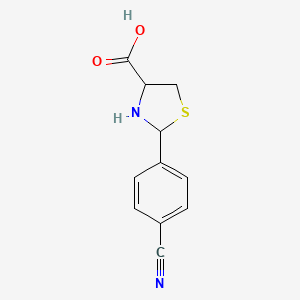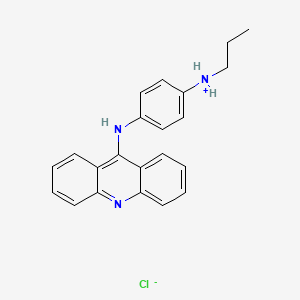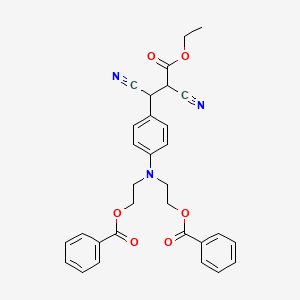
4-Hydroxy-3-((4-nitrophenyl)azo)-5-(((p-tolyl)sulphonyl)amino)naphthalene-2,7-disulphonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-3-((4-nitrophenyl)azo)-5-(((p-tolyl)sulphonyl)amino)naphthalene-2,7-disulphonic acid is a complex organic compound. It is characterized by its azo group, nitrophenyl group, and sulphonyl amino group attached to a naphthalene backbone. Compounds like this are often used in various industrial applications, including dyes and pigments, due to their vibrant colors and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-((4-nitrophenyl)azo)-5-(((p-tolyl)sulphonyl)amino)naphthalene-2,7-disulphonic acid typically involves multiple steps:
Diazotization: The process begins with the diazotization of 4-nitroaniline to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a naphthol derivative under alkaline conditions to form the azo compound.
Sulphonation: The resulting azo compound undergoes sulphonation with p-toluenesulfonyl chloride to introduce the sulphonyl amino group.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions such as temperature, pH, and reactant concentrations are carefully controlled to maximize yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and azo groups.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium dithionite, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogens, sulfonyl chlorides.
Major Products
Oxidation Products: Quinones, nitroso derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Halogenated or sulfonated derivatives.
科学的研究の応用
Chemistry
Dyes and Pigments: Used in the production of azo dyes due to its vibrant color and stability.
Analytical Chemistry: Employed as a reagent for detecting metal ions in solution.
Biology and Medicine
Biological Staining: Utilized in histology for staining tissues.
Drug Development: Investigated for potential pharmacological activities.
Industry
Textile Industry: Applied in dyeing fabrics.
Plastic Industry: Used as a colorant in plastics.
作用機序
The compound exerts its effects primarily through its azo and sulphonyl groups. The azo group can participate in electron transfer reactions, while the sulphonyl group can form strong interactions with various substrates. These interactions are crucial for its applications in dyes and pigments.
類似化合物との比較
Similar Compounds
4-Hydroxy-3-((4-nitrophenyl)azo)naphthalene-2,7-disulphonic acid: Lacks the sulphonyl amino group.
4-Hydroxy-3-((4-aminophenyl)azo)-5-(((p-tolyl)sulphonyl)amino)naphthalene-2,7-disulphonic acid: Contains an amino group instead of a nitro group.
Uniqueness
The presence of both the nitrophenyl and sulphonyl amino groups in 4-Hydroxy-3-((4-nitrophenyl)azo)-5-(((p-tolyl)sulphonyl)amino)naphthalene-2,7-disulphonic acid makes it unique. These functional groups contribute to its distinct chemical properties and applications, particularly in the field of dyes and pigments.
特性
CAS番号 |
85409-49-0 |
|---|---|
分子式 |
C23H18N4O11S3 |
分子量 |
622.6 g/mol |
IUPAC名 |
4-hydroxy-5-[(4-methylphenyl)sulfonylamino]-3-[(4-nitrophenyl)diazenyl]naphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C23H18N4O11S3/c1-13-2-8-17(9-3-13)39(31,32)26-19-12-18(40(33,34)35)10-14-11-20(41(36,37)38)22(23(28)21(14)19)25-24-15-4-6-16(7-5-15)27(29)30/h2-12,26,28H,1H3,(H,33,34,35)(H,36,37,38) |
InChIキー |
TXXKONXNGGPOSG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C3C(=CC(=C2)S(=O)(=O)O)C=C(C(=C3O)N=NC4=CC=C(C=C4)[N+](=O)[O-])S(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


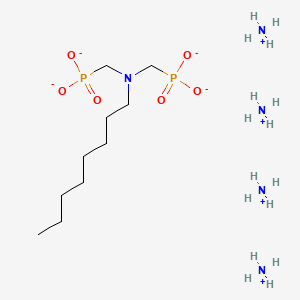
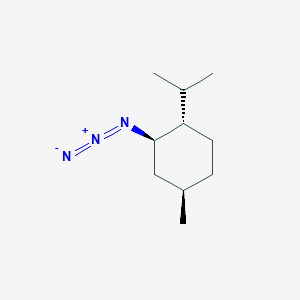


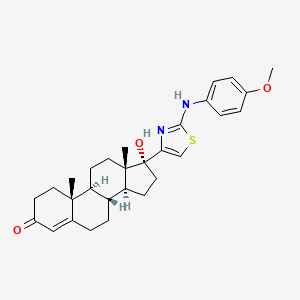
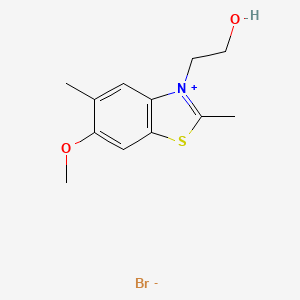


![4-(2-Oxo-2-phenylethyl)benzo[F]quinolin-4-ium bromide](/img/structure/B13776950.png)
